6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one (CAS 923099-32-5) is a synthetic heterocyclic small molecule (MF C18H14N2O3, MW 306.3 g/mol) featuring a 2,3-dihydropyridazin-3-one core substituted at C6 with a benzo[d][1,3]dioxol-5-yl motif and at N2 with a benzyl group. The compound belongs to the pyridazinone chemical space, a privileged scaffold in medicinal chemistry known for yielding phosphodiesterase inhibitors, anti-inflammatory agents, and kinase modulators.

Molecular Formula C18H14N2O3
Molecular Weight 306.3 g/mol
CAS No. 923099-32-5
Cat. No. B3305318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one
CAS923099-32-5
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CC=CC=C4
InChIInChI=1S/C18H14N2O3/c21-18-9-7-15(14-6-8-16-17(10-14)23-12-22-16)19-20(18)11-13-4-2-1-3-5-13/h1-10H,11-12H2
InChIKeyOGOMGZJUENTAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one (CAS 923099-32-5): Structural Identity & Sourcing Profile


6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one (CAS 923099-32-5) is a synthetic heterocyclic small molecule (MF C18H14N2O3, MW 306.3 g/mol) featuring a 2,3-dihydropyridazin-3-one core substituted at C6 with a benzo[d][1,3]dioxol-5-yl motif and at N2 with a benzyl group . The compound belongs to the pyridazinone chemical space, a privileged scaffold in medicinal chemistry known for yielding phosphodiesterase inhibitors, anti-inflammatory agents, and kinase modulators [1]. The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is found in numerous bioactive compounds and may contribute to cytochrome P450 interactions and metabolic stability [2].

Why 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one Cannot Be Simply Replaced by Generic Pyridazinone Analogs


Generic substitution among pyridazinone derivatives is scientifically unsound due to the profound influence of the specific substitution pattern on target engagement, selectivity, and pharmacokinetics. In the pyridazinone family, shifting the aryl substituent from C4 to C6, or altering the N2 substituent from benzyl to other alkyl/aryl groups, has been shown to redirect biological activity from phosphodiesterase inhibition to COX inhibition to kinase modulation [1]. The target compound's unique combination of a C6-benzodioxole and N2-benzyl moiety defines a distinct chemical space that is structurally non-overlapping with the well-characterized 2-substituted-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylpyridazin-3(2H)-one anti-inflammatory series, where the phenyl group at C6 and variable N2 substituents (e.g., p-fluorophenylpiperazine) dictate COX-2 selectivity profiles [2]. Procurement of a different pyridazinone analog cannot be expected to reproduce the same reactivity, binding, or functional profile.

Quantitative Differentiation Evidence for 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one (CAS 923099-32-5)


Scaffold Regioisomerism: This Compound Is a 6-Benzodioxole-2-Benzyl Pyridazinone, Not the Published 4-Benzodioxole Series

The target compound places the benzo[d][1,3]dioxol-5-yl group at the C6 position of the 2,3-dihydropyridazin-3-one core with an N2-benzyl substituent, whereas the most extensively characterized biologically active benzodioxole-pyridazinone series in the literature bears the benzodioxole at C4, a phenyl at C6, and varied N2 substituents [1]. In that published C4-benzodioxole, C6-phenyl series, the most potent COX-2 inhibitor (compound 14, p-fluorophenylpiperazine N2-substituted) exhibited an IC50 of 0.52 µM against COX-2 with a COX-2/COX-1 selectivity index of 10 [1]. The C6-benzodioxole regioisomerism in the target compound represents an unexplored vector with unknown biological outcome, making it a distinct chemical tool for novel SAR exploration rather than a substitute for known bioactive analogs.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Molecular Topology and Fragment Complexity: The Benzodioxole-Benzyl Pairing Is Absent from Major Bioactivity Databases

A substructure query across authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) reveals that the precise combination of a 2,3-dihydropyridazin-3-one core bearing both a 6-(benzo[d][1,3]dioxol-5-yl) and an N2-benzyl group has no direct bioactivity annotation, IC50 values, or target engagement data indexed as of the search date [1]. By contrast, closely related substructures—such as 2-benzyl-4,5-dichloropyridazin-3-ones (e.g., CAS 112749-52-7) and 2-substituted-4-(benzodioxol-5-yl)-6-phenylpyridazin-3-ones—have documented inhibitory activities spanning antibacterial, PDE3B, and COX-2 targets [2]. This data vacancy itself is a differentiation: the compound is a chemically accessible but biologically unannotated entity suitable for de novo phenotypic or target-based screening campaigns where intellectual property and novelty are priorities.

Chemical Biology Fragment-Based Drug Discovery Computational Screening

Synthetic Tractability and Building Block Versatility: The Benzodioxole Substituent Enables Downstream Derivatization

The target compound carries a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) substituent, which is a synthetically versatile handle distinct from simple phenyl or halogenated aryl substituents found on many commercial pyridazinones . The MDP moiety can undergo electrophilic aromatic substitution at the C4' position (ortho to dioxole oxygen), demethylenation to catechol, or serve as a bioisostere for the 3,4-dimethoxyphenyl pharmacophore [1]. This contrasts with simpler 2-benzyl-6-phenylpyridazin-3-one analogs (e.g., those without the dioxole ring), which lack these derivatization handles and may present different metabolic liabilities. The benzodioxole-containing building block is explicitly covered by patent family US-9346818-B2 (Zhejiang Hisun Pharmaceutical) as a key intermediate in the preparation of benzodioxole derivative therapeutics [2].

Synthetic Chemistry Building Block Procurement Library Design

Procurement-Guided Application Scenarios for 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one (CAS 923099-32-5)


De Novo Phenotypic Screening for Novel Anti-Infective or Anti-Inflammatory Mechanisms

With zero direct bioactivity annotation in major databases [1] and a pyridazinone core known for yielding anti-inflammatory, PDE-inhibitory, and antiviral agents, this compound is an ideal candidate for unbiased phenotypic screening. Unlike the heavily characterized 4-benzodioxole-6-phenyl pyridazinone series that has established COX-2 activity [2], this C6-benzodioxole regioisomer offers an unexplored biological signature. Procurement at 95%+ purity supports direct use in cell-based assays without prior repurification, accelerating hit identification workflows.

Fragment-Based or Scaffold-Hopping Library Construction for Intellectual Property Generation

The benzodioxole-pyridazinone scaffold, explicitly covered in patent US-9346818-B2 as a key intermediate class , provides a starting point for creating novel composition-of-matter IP. The N2-benzyl group can be cleaved or modified, while the C6-benzodioxole serves as a fixed fragment for SAR exploration. This contrasts with generic pyridazinone building blocks that may already be heavily claimed. The compound's structural uniqueness (no exact match in annotated bioactivity space) means any new biological activity discovered is likely to constitute a novel invention.

Chemical Biology Tool for Profiling Benzodioxole-Dependent Protein Interactions

The benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety is known to modulate cytochrome P450 enzymes [3] and engage specific protein pockets via hydrophobic and hydrogen-bond interactions. This compound can serve as a probe for chemoproteomic studies aimed at identifying proteins that selectively bind MDP-containing ligands, compared to control probes bearing simple phenyl or halogenated aryl groups. The commercial availability at defined purity and the absence of off-target annotation make it suitable for pulldown or photoaffinity labeling experiments.

Synthetic Methodology Development for Late-Stage Functionalization of Pyridazinones

The dihydropyridazin-3-one core contains multiple reactive centers (enone system, N2 position, and the benzodioxole aromatic ring). This compound can be used as a model substrate for developing new C-H functionalization, cross-coupling, or ring-expansion methodologies. The benzodioxole's unique electronic character (electron-rich aromatic with directing effects from the dioxole oxygens) provides a distinct reactivity profile compared to simple phenyl-substituted pyridazinones, enabling the discovery of chemoselective transformations [4].

Quote Request

Request a Quote for 6-(2H-1,3-benzodioxol-5-yl)-2-benzyl-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.